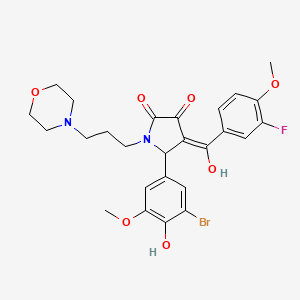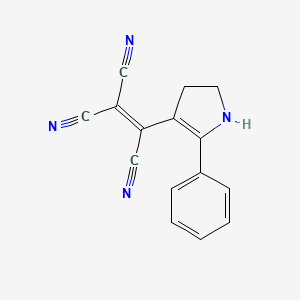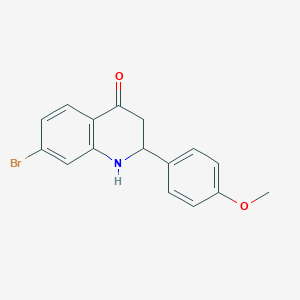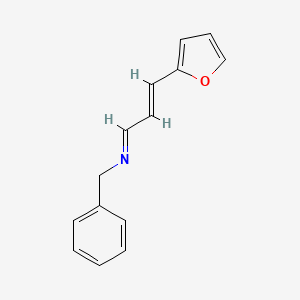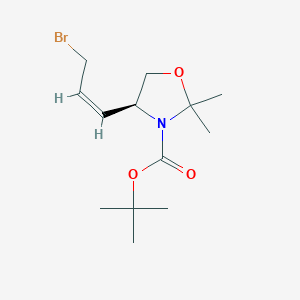
(S,Z)-Tert-butyl 4-(3-bromoprop-1-EN-1-YL)-2,2-dimethyloxazolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S,Z)-Tert-butyl 4-(3-bromoprop-1-EN-1-YL)-2,2-dimethyloxazolidine-3-carboxylate is a synthetic organic compound that belongs to the class of oxazolidines This compound is characterized by its unique structure, which includes a tert-butyl group, a bromopropenyl group, and a dimethyloxazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,Z)-Tert-butyl 4-(3-bromoprop-1-EN-1-YL)-2,2-dimethyloxazolidine-3-carboxylate typically involves the following steps:
Formation of (Z)-(3-bromoprop-1-en-1-yl)tributylstannate: This intermediate is produced from the commercially available (Z)-3-(tributylstannyl)prop-2-en-1-ol using the Appel reaction.
Cyclization: The intermediate is then subjected to cyclization reactions under specific conditions to form the oxazolidine ring.
Introduction of the tert-butyl group: The tert-butyl group is introduced through a series of substitution reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(S,Z)-Tert-butyl 4-(3-bromoprop-1-EN-1-YL)-2,2-dimethyloxazolidine-3-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopropenyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the oxazolidine ring and the bromopropenyl group.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxazolidinones.
Scientific Research Applications
(S,Z)-Tert-butyl 4-(3-bromoprop-1-EN-1-YL)-2,2-dimethyloxazolidine-3-carboxylate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.
Material Science: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (S,Z)-Tert-butyl 4-(3-bromoprop-1-EN-1-YL)-2,2-dimethyloxazolidine-3-carboxylate involves its interaction with molecular targets through its functional groups. The bromopropenyl group can participate in electrophilic addition reactions, while the oxazolidine ring can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(S,Z)-Tert-butyl 4-(3-chloroprop-1-EN-1-YL)-2,2-dimethyloxazolidine-3-carboxylate: Similar structure but with a chlorine atom instead of bromine.
(S,Z)-Tert-butyl 4-(3-fluoroprop-1-EN-1-YL)-2,2-dimethyloxazolidine-3-carboxylate: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
(S,Z)-Tert-butyl 4-(3-bromoprop-1-EN-1-YL)-2,2-dimethyloxazolidine-3-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro and fluoro analogs. The bromine atom can participate in specific substitution reactions that are not possible with chlorine or fluorine, making this compound valuable for certain synthetic applications.
Properties
Molecular Formula |
C13H22BrNO3 |
|---|---|
Molecular Weight |
320.22 g/mol |
IUPAC Name |
tert-butyl (4S)-4-[(Z)-3-bromoprop-1-enyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C13H22BrNO3/c1-12(2,3)18-11(16)15-10(7-6-8-14)9-17-13(15,4)5/h6-7,10H,8-9H2,1-5H3/b7-6-/t10-/m0/s1 |
InChI Key |
LRQFEHKKEOQOPY-GFVADAIESA-N |
Isomeric SMILES |
CC1(N([C@H](CO1)/C=C\CBr)C(=O)OC(C)(C)C)C |
Canonical SMILES |
CC1(N(C(CO1)C=CCBr)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3,5-Dimethylphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12883863.png)
![N-[(3R)-2,5-Dioxooxolan-3-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B12883867.png)

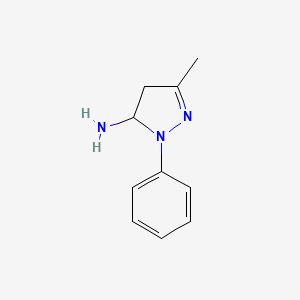
![2-[2-(Pyrrolidin-1-yl)ethyl]-1,2-benzothiazole-3(2H)-thione](/img/structure/B12883884.png)

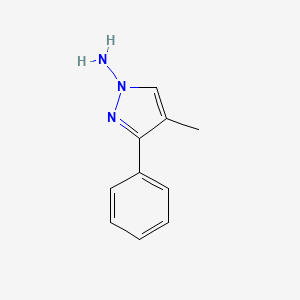
![4-Methyl-2-[(1H-pyrrole-2-carbonyl)oxy]pentanoic acid](/img/structure/B12883901.png)
![(4-Dimidazo[4,5,1-kl]phenoxazin-1-yl)phenyl)diphenylphosphine oxide](/img/structure/B12883908.png)
